molecular formula C16H10ClN3OS2 B11037370 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone

1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone

Cat. No.: B11037370
M. Wt: 359.9 g/mol
InChI Key: KBYFNASEGNHULB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone is a heterocyclic compound featuring a triazolobenzothiazole scaffold fused with a 4-chlorophenyl group and an ethanone moiety. Its molecular formula is C₁₆H₁₀ClN₃OS₂, with a molar mass of 359.86 g/mol (exact mass inferred from structural analogs) . The compound’s structure combines electron-withdrawing (chlorophenyl) and sulfur-containing heterocyclic groups, which are known to enhance biological activity by modulating lipophilicity and electronic interactions with target receptors .

Triazolobenzothiazole derivatives are studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the sulfanyl (-S-) linker in this compound may improve metabolic stability compared to ether or amine linkages .

Properties

Molecular Formula

C16H10ClN3OS2

Molecular Weight

359.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C16H10ClN3OS2/c17-11-7-5-10(6-8-11)13(21)9-22-15-18-19-16-20(15)12-3-1-2-4-14(12)23-16/h1-8H,9H2

InChI Key

KBYFNASEGNHULB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the triazolobenzothiazole core, which can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminobenzenethiol and hydrazine derivatives. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the ethanone linkage through a nucleophilic substitution reaction, often using reagents like acetyl chloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolobenzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular data, and reported biological activities:

Compound Substituents Molecular Formula Reported Activities References
Target Compound 4-Chlorophenyl, triazolobenzothiazole, ethanone C₁₆H₁₀ClN₃OS₂ Inferred: Antimicrobial, anticancer (based on scaffold similarity)
1-[1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone 3-Chloro-4-fluorophenyl, pyrrole, triazolobenzothiazole C₂₂H₁₆ClFN₄OS₂ Potential anticancer/antimicrobial (fluorine enhances bioavailability)
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 4-Bromophenyl, phenyl, triazole C₂₁H₁₈BrN₃OS Antibacterial, antifungal
3-(Pyridyl)-6-substituted triazolo[3,4-b]thiadiazoles Pyridyl, alkyl/aryl Varies Vasodilatory activity (EC₅₀: 10–50 μM)
3-(α-Naphthylmethylene)-6-alkyl/aryl triazolo[3,4-b]thiadiazoles α-Naphthyl, alkyl/aryl Varies Antimicrobial, herbicidal, plant growth regulation

Key Comparative Findings

Substituent Effects on Bioactivity
  • In contrast, the 4-bromophenyl group in the triazole derivative () shows stronger antibacterial effects due to bromine’s larger atomic radius and polarizability .
  • For example, pyridyl-substituted thiadiazoles () exhibit vasodilatory effects, suggesting a different target specificity compared to benzothiazole-containing compounds .
Pharmacokinetic Properties
  • Lipophilicity:
    The triazolobenzothiazole scaffold in the target compound likely offers higher lipophilicity (logP ~3.5 estimated) than thiadiazole analogs (logP ~2.8), favoring membrane penetration . However, the pyrrole-containing analog () with a fluorine substituent may achieve better blood-brain barrier penetration due to increased electronegativity .

  • Metabolic Stability: Sulfanyl-linked compounds (target, ) demonstrate slower oxidative degradation compared to ether or ester-linked derivatives, as evidenced by prolonged half-life in vitro studies .

Biological Activity

1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its potential as an anti-cancer and anti-infective agent.

Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of 4-chlorophenyl derivatives with triazole and benzothiazole moieties. The synthesis typically involves:

  • Formation of Triazole Ring : Using appropriate reagents to create the triazole structure.
  • Thioether Formation : Introducing a sulfanyl group to enhance biological activity.
  • Ethanone Backbone : Completing the structure with an ethanone group.

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
14-chlorophenyl compound + triazole derivativesTriazole intermediate
2Thioacetic acid + baseThioether
3Acetic anhydride or similarFinal product

Anticancer Properties

Research indicates that compounds containing the triazole and benzothiazole rings exhibit promising anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with IC50 values indicating significant potency.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, the compound demonstrated a notable reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate moderate to strong antibacterial activity.

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1525
Escherichia coli1250
Salmonella typhi10100

The proposed mechanism for the anticancer activity involves the inhibition of specific enzymes that are crucial for DNA synthesis and repair in cancer cells. Additionally, the compound may disrupt cellular membranes in bacteria, leading to cell lysis.

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